2-Bromo-4-hydroxybenzaldehyde is an aromatic compound with the molecular formula C₇H₅BrO₂ and a molecular weight of 201.02 g/mol. It features a bromine atom and a hydroxyl group attached to a benzaldehyde moiety, making it a significant compound in organic synthesis and medicinal chemistry. The compound is characterized by its white to off-white crystalline form and has applications in various
-Br-4-OH-benzaldehyde can be used as a building block in the synthesis of various organic compounds. Its reactive sites, the aldehyde group and the neighboring hydroxyl group, allow for diverse chemical transformations. For example, it can be used to synthesize:
Some studies have investigated the use of 2-Br-4-OH-benzaldehyde and its derivatives in the development of new materials:
For example, when treated with potassium permanganate in an alkaline medium, it can be oxidized to yield 2-bromo-4-hydroxybenzoic acid .
Research indicates that 2-Bromo-4-hydroxybenzaldehyde exhibits various biological activities. Notably, it has shown potential as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2, which is involved in drug metabolism. This inhibition may affect the pharmacokinetics of co-administered drugs, making it relevant in pharmacological studies .
Additionally, compounds with similar structures have been investigated for their anti-inflammatory and antimicrobial properties, suggesting that 2-Bromo-4-hydroxybenzaldehyde may also possess such activities.
The synthesis of 2-Bromo-4-hydroxybenzaldehyde can be achieved through several methods:
2-Bromo-4-hydroxybenzaldehyde finds applications in various fields:
Studies on 2-Bromo-4-hydroxybenzaldehyde have focused on its interactions with biological systems, particularly its effects on cytochrome P450 enzymes. The compound's ability to inhibit CYP1A2 suggests potential drug-drug interactions that could alter the metabolism of co-administered medications. Further research into its binding affinities and mechanisms of action is ongoing to fully elucidate its pharmacological profile .
Several compounds share structural similarities with 2-Bromo-4-hydroxybenzaldehyde. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-Hydroxybenzaldehyde | C₇H₆O₂ | Lacks bromine; used in flavoring and fragrance synthesis. |
3-Bromo-4-hydroxybenzaldehyde | C₇H₆BrO₂ | Similar structure but different bromine position; exhibits different reactivity patterns. |
5-Bromo-2-hydroxybenzaldehyde | C₇H₆BrO₂ | Another regioisomer; used in similar synthetic pathways but may have distinct biological activities. |
The uniqueness of 2-Bromo-4-hydroxybenzaldehyde lies in its specific combination of functional groups that allow for selective reactivity and biological activity. Its ability to inhibit specific cytochrome P450 enzymes sets it apart from other similar compounds, making it a valuable candidate for further pharmacological exploration .
Irritant